molecular formula C28H21FN4O5 B11434870 1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-N-(furan-2-ylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11434870
M. Wt: 512.5 g/mol
InChI Key: ZZULWDRPFHDSFX-UHFFFAOYSA-N
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Description

1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of fluorophenyl, furan, and phenyl groups attached to the quinazoline core adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves multiple steps, including the formation of the quinazoline core and the introduction of various substituents. Common synthetic routes include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or other suitable reagents.

    Introduction of Substituents: The fluorophenyl, furan, and phenyl groups can be introduced through nucleophilic substitution, coupling reactions, or other suitable methods.

    Final Assembly: The final compound is assembled by coupling the quinazoline core with the appropriate substituents under suitable reaction conditions, such as using coupling agents like EDCI or DCC.

Chemical Reactions Analysis

1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex structures.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find applications in the development of new materials, catalysts, or other industrial products.

Mechanism of Action

The mechanism of action of 1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is not fully understood, but it is likely to involve interactions with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:

    Quinazoline Derivatives: These compounds share the quinazoline core and may have similar biological activities and chemical properties.

    Fluorophenyl Compounds: Compounds containing the fluorophenyl group may exhibit similar reactivity and potential bioactivity.

    Furan Derivatives:

The uniqueness of 1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE lies in its specific combination of substituents and the potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C28H21FN4O5

Molecular Weight

512.5 g/mol

IUPAC Name

1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)-2,4-dioxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C28H21FN4O5/c29-19-9-11-20(12-10-19)31-25(34)17-32-24-15-18(26(35)30-16-22-7-4-14-38-22)8-13-23(24)27(36)33(28(32)37)21-5-2-1-3-6-21/h1-15H,16-17H2,(H,30,35)(H,31,34)

InChI Key

ZZULWDRPFHDSFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)N(C2=O)CC(=O)NC5=CC=C(C=C5)F

Origin of Product

United States

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